(4-Fluorobenzyl)triphenylphosphonium Hexachlorozirconate [Ph3PCH2C6H4F-4][ZrCl6]: Synthesis and Structure
Russian Journal of Coordination Chemistry Pub Date: 2023-05-22 DOI: 10.1134/s1070328423700380
Abstract
Abstract(4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate [Ph3PCH2C6H4F‑4][ZrCl6] (I) is synthesized by the reaction of (4‑fluorobenzyl)triphenylphosphonium chloride with zirconium tetrachloride in an acetonitrile solution. The structure of the compound is characterized by IR spectroscopy, 1Н, 13С{1Н}, and 19F{1Н} NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction (XRD). According to the XRD data, the crystals of complex I (CIF file CCDC no. 2063132) consist of tetrahedral (4‑fluorobenzyl)triphenylphosphonium cations (СРС 99.44(13)°−114.94(12)°, P−C 1.706(2)−1.935(3) Å) of two types and octahedral anions [ZrCl6]2– (trans-ClZrCl angles 177.35(3)°−178.62(3)°, distances Zr−Cl 2.4308(9)–2.5350(11) Å). The structure of complex I is formed due to weak hydrogen bonds between the cations and anions. The IR spectrum of complex I exhibits an intense band of stretching vibrations of the F−CAr bond at 997 cm−1, a band of vibrations of the P−СAr bonds at 1439 cm−1, and bending and stretching C−H vibration bands at 743 and 3059, 2912 cm−1. The doublet due to the long-range interaction on the fluorine atom (J = 8.8 Hz) is the characteristic signal in the 31Р NMR spectrum of complex I. All signals of the carbon atoms in the 13С NMR spectrum are observed as doublets and doublet-doublets due to the direct and long-range interactions with the fluorine and phosphorus atoms.Recommended Literature
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Journal Name:Russian Journal of Coordination Chemistry
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